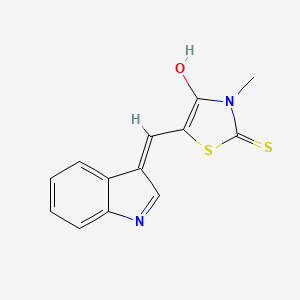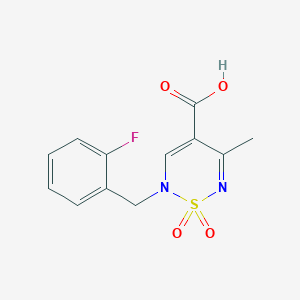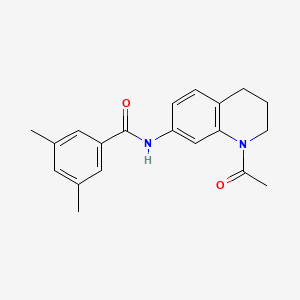
(Z)-5-((1H-indol-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
Indole derivatives can be synthesized using various techniques. For instance, N-[(1H-indol-3-yl)-methylene]-substituted aniline derivatives were developed using a green synthesis technique . This involved the condensation reaction of indole-3-aldehyde and aromatic amines in the presence of amla water extract as an acid catalyst .Molecular Structure Analysis
The molecular structure of indole derivatives can be analyzed using various spectroscopic methods . For example, 1H NMR, 13C NMR, IR, and MS were used to characterize a synthesized Schiff’s base compound .Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions. For instance, a Rh(III)-catalyzed formal [3 + 2] cycloaddition between isocyanates and indoles with electron-deficient alkenes at the C3-position of the indole moiety has been described .科学的研究の応用
Anticancer Potential
(Z)-5-((1H-indol-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one and its derivatives exhibit significant anticancer properties. For instance, certain derivatives have shown potent growth inhibition against melanoma and ovarian cancer cells, highlighting their potential as lead compounds for antitumor therapy (Penthala et al., 2011). Additionally, these compounds have demonstrated strong antiangiogenic effects, suppressing tumor-induced endothelial proliferation, which could make them viable candidates for anticancer therapy with the ability to inhibit tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).
Antimicrobial Activity
The compound's derivatives also possess notable antimicrobial properties. Research indicates that they exhibit better antibacterial potency than ampicillin against all tested bacteria, with significant activity against resistant strains such as MRSA, P. aeruginosa, and E. coli. Their antifungal activity surpassed reference drugs, presenting them as promising candidates for the development of new, more potent antimicrobial agents (Horishny et al., 2022).
Anti-inflammatory Properties
Studies have synthesized and evaluated the anti-inflammatory properties of this compound derivatives, highlighting their potential in treating inflammatory diseases. Some derivatives significantly inhibited the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS) activity, and the generation of prostaglandin E2 (PGE2), showcasing their superior efficacy to conventional anti-inflammatory drugs (Ma et al., 2011).
Enzyme Inhibition and Antioxidant Effects
The derivatives of this compound have been investigated for their inhibitory activity against enzymes such as xanthine oxidase, with some showing potent inhibitory effects. This suggests their utility in managing conditions associated with oxidative stress. Furthermore, the compounds exhibit antioxidant activity, indicating their potential in therapeutic applications aimed at mitigating oxidative damage (Smelcerovic et al., 2015).
Optoelectronic Applications
Beyond biomedical applications, derivatives of this compound have been explored for their optoelectronic properties. They have been incorporated into novel chromophores for organic solar cells, aiming to enhance power conversion efficiency and device performance, demonstrating the compound's versatility beyond pharmaceutical use (Farhat et al., 2020).
作用機序
The mechanism of action of indole derivatives can vary depending on their structure and the biological system they interact with. For example, a small molecule indole analog showed anti-inflammatory activity by scavenging free radicals and inhibiting lipopolysaccharide (LPS)-induced ROS generation and NO release in RAW-264.7 cells .
将来の方向性
特性
IUPAC Name |
4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-3-methyl-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c1-15-12(16)11(18-13(15)17)6-8-7-14-10-5-3-2-4-9(8)10/h2-7,16H,1H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPQQLFJMMGOQQ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(SC1=S)C=C2C=NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(SC1=S)/C=C/2\C=NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-N-({4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2878218.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(m-tolyl)methanone](/img/structure/B2878220.png)

![N-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbothioyl}-4-(diethylamino)benzamide](/img/structure/B2878224.png)
![(1R,5S)-8-((5-chloro-2-methoxyphenyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2878225.png)
![1-acetyl-N-(4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)piperidine-4-carboxamide](/img/structure/B2878226.png)


![2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2878231.png)
![7-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2878232.png)
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2878233.png)
![3,5-dimethyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2878236.png)
![N-allyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2878239.png)
![N-(4-fluoro-2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2878240.png)